For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of L-Octanoylcarnitine in Fatty Acid Beta-Oxidation
Abstract
L-octanoylcarnitine is a critical intermediate in the metabolism of medium-chain fatty acids. As an acylcarnitine, it is formed during the transport of octanoic acid into the mitochondrial matrix for subsequent β-oxidation. Its concentration in biological fluids is a pivotal biomarker for diagnosing certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the role of L-octanoylcarnitine in fatty acid β-oxidation, its clinical significance, associated signaling pathways, and detailed experimental protocols for its study.
Introduction: Fatty Acid Oxidation and the Carnitine Shuttle
Fatty acid oxidation (FAO) is a major metabolic pathway for energy production in tissues such as the heart, skeletal muscle, and liver, particularly during periods of fasting or prolonged exercise.[1][2] The process involves the breakdown of fatty acids into acetyl-CoA, which then enters the citric acid cycle.
The inner mitochondrial membrane is impermeable to long-chain fatty acids.[3][4] Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle, a transport system involving three key enzymes:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to acylcarnitines.[5][6]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitines from the intermembrane space for free carnitine from the matrix.[5][6][7]
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the acylcarnitines back into acyl-CoAs and releases free carnitine.[5][6][8]
Medium-chain fatty acids (MCFAs), such as octanoic acid (C8), can cross the inner mitochondrial membrane more readily than long-chain fatty acids, and their entry is considered to be partially independent of the CPT system. Inside the mitochondria, they are activated to their CoA esters (e.g., octanoyl-CoA) and enter the β-oxidation spiral.
The Role of L-Octanoylcarnitine in Metabolism
L-octanoylcarnitine is the ester of L-carnitine and octanoic acid. It is an intermediate formed when octanoyl-CoA is esterified to carnitine. While the classic carnitine shuttle is primarily associated with long-chain fatty acids, carnitine and its associated enzymes also play a role in buffering the intramitochondrial acyl-CoA/CoA ratio and in the metabolism of medium-chain fatty acids.[9]
Under normal metabolic conditions, the concentration of L-octanoylcarnitine is very low. However, in situations where the β-oxidation of medium-chain fatty acids is impaired, octanoyl-CoA accumulates in the mitochondria. This excess octanoyl-CoA is then converted to octanoylcarnitine by carnitine octanoyltransferase (CROT) or CPT2, and subsequently exported from the mitochondria and the cell.[10][11][12] This makes L-octanoylcarnitine a crucial diagnostic marker for disorders of medium-chain fatty acid metabolism.
L-Octanoylcarnitine in MCAD Deficiency
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid oxidation.[1] It is an autosomal recessive disease that impairs the first step of mitochondrial β-oxidation for fatty acids with chain lengths of 6 to 12 carbons.[1][13] The enzyme MCAD catalyzes the dehydrogenation of medium-chain acyl-CoAs to trans-2-enoyl-CoAs.[13][14]
In individuals with MCAD deficiency, the blockage of this enzymatic step leads to the accumulation of upstream metabolites, primarily octanoyl-CoA.[15] This accumulation drives the formation of L-octanoylcarnitine, which is then released into the circulation.[16] Consequently, elevated levels of L-octanoylcarnitine in blood spots are the primary diagnostic marker for MCAD deficiency in newborn screening programs.[16][17]
Quantitative Data
The quantitative analysis of L-octanoylcarnitine is essential for the diagnosis of MCAD deficiency. Tandem mass spectrometry (MS/MS) is the standard method for this analysis in newborn screening.[16][17]
| Population Group | Analyte | Matrix | Concentration (μmol/L) | Reference |
| Healthy Newborns (<3 days) | L-Octanoylcarnitine | Dried Blood Spot | < 0.22 | [16][17] |
| Newborns with MCAD Deficiency (<3 days) | L-Octanoylcarnitine | Dried Blood Spot | Median: 8.4 (Range: 3.1 - 28.3) | [16][17] |
| Older Patients with MCAD Deficiency (8 days - 7 years) | L-Octanoylcarnitine | Dried Blood Spot | Median: 1.57 (Range: 0.33 - 4.4) | [16][17] |
Table 1: Comparative concentrations of L-octanoylcarnitine.
Acylcarnitines and Cellular Signaling
Recent research has indicated that acylcarnitines are not merely byproducts of incomplete fatty acid oxidation but may also function as signaling molecules.[18] Elevated concentrations of medium and long-chain acylcarnitines have been associated with insulin resistance and type 2 diabetes.[19][20] Studies have shown that certain acylcarnitines can activate pro-inflammatory signaling pathways. For instance, L-myristoylcarnitine (C14) has been shown to induce the expression of cyclooxygenase-2 and stimulate the secretion of pro-inflammatory cytokines.[18][20] This activation involves the phosphorylation of JNK and ERK, which are key components of inflammatory signaling cascades.[18][19][20]
Experimental Protocols
Quantitative Analysis of L-Octanoylcarnitine by Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the analysis of acylcarnitines from dried blood spots, adapted from published methods.[16][17]
Materials:
-
Dried blood spot punches (3 mm)
-
Methanol containing stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Butanolic HCl (3 mol/L)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Extraction: Place a 3 mm punch from a dried blood spot into a well of a 96-well plate. Add 100 µL of methanol containing the internal standards.
-
Incubation: Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.
-
Evaporation: Transfer the methanol extract to a new plate and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of 3 mol/L butanolic HCl to each well. Seal the plate and incubate at 65°C for 15 minutes to form butyl esters.
-
Final Evaporation: Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80% acetonitrile in water).
-
Analysis: Inject an aliquot into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for octanoylcarnitine and its internal standard.
Measurement of Mitochondrial Fatty Acid β-Oxidation Rate
This protocol measures the rate of FAO by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.[21][22]
Materials:
-
Isolated mitochondria or tissue homogenates
-
Reaction buffer (e.g., 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH2PO4, 80 mM KCl, 1 mM MgCl2, 2 mM L-carnitine, 0.1 mM malate, 0.05 mM Coenzyme A, 2 mM ATP)
-
Radiolabeled fatty acid substrate (e.g., [1-14C]palmitate or [1-14C]octanoate) complexed to BSA
-
Perchloric acid (e.g., 1 M)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the mitochondrial/homogenate sample (e.g., ~100 µg protein) with the reaction buffer.
-
Initiate Reaction: Add the radiolabeled fatty acid-BSA complex to start the reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a volume of cold perchloric acid. This precipitates proteins and insoluble lipids.
-
Separation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitate.
-
Quantification: Transfer an aliquot of the supernatant, which contains the acid-soluble radiolabeled metabolites (like [14C]acetyl-CoA), to a scintillation vial.
-
Counting: Add scintillation fluid and measure the radioactivity using a scintillation counter. The counts are proportional to the rate of β-oxidation.
Assay for Carnitine Acyltransferase Activity
This spectrophotometric assay measures the activity of carnitine acetyltransferase (CrAT), but the principle can be adapted for other carnitine acyltransferases like CROT or CPT. It follows the formation of acetyl-CoA by monitoring the increase in absorbance at 233 nm.[23][24]
Materials:
-
Enzyme source (e.g., purified enzyme, cell lysate, isolated mitochondria)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Coenzyme A (CoA) solution
-
Acetyl-DL-carnitine solution
-
Spectrophotometer capable of reading at 233 nm
Procedure:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, CoA, and acetyl-DL-carnitine.
-
Equilibration: Equilibrate the cuvette to the desired temperature (e.g., 25°C) and monitor the baseline absorbance at 233 nm until it is stable.
-
Initiate Reaction: Add the enzyme solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 233 nm.
-
Rate Calculation: Record the absorbance change for approximately 5 minutes. The rate of reaction is determined from the maximum linear portion of the absorbance curve.
-
Activity Calculation: Calculate the enzyme activity in units (µmole/min) using the molar extinction coefficient of acetyl-CoA at 233 nm (4.5 L·mmol⁻¹·cm⁻¹).[24]
Conclusion
L-octanoylcarnitine occupies a central position in the study of medium-chain fatty acid metabolism. While its physiological concentrations are low, its accumulation serves as a highly sensitive and specific biomarker for the diagnosis of MCAD deficiency, a critical application in newborn screening programs. Furthermore, emerging evidence suggests a broader role for acylcarnitines in cellular signaling, particularly in the context of inflammation and metabolic diseases. The experimental protocols detailed in this guide provide robust methods for researchers to quantify L-octanoylcarnitine and investigate its metabolic functions, furthering our understanding of fatty acid oxidation and its dysregulation in disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. fiveable.me [fiveable.me]
- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. youtube.com [youtube.com]
- 9. How to Analyze Carnitine and Acylcarnitine? - Creative Proteomics Blog [creative-proteomics.com]
- 10. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 14. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 15. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]
- 16. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acylcarnitines activate proinflammatory signaling pathways. | Sigma-Aldrich [merckmillipore.com]
- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
